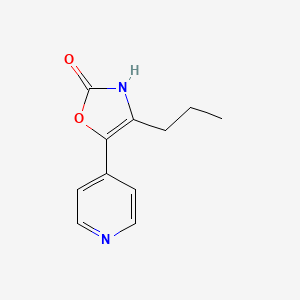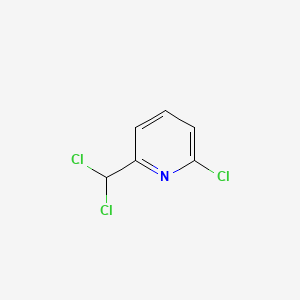
2-Octenylsuccinic Anhydride
Descripción general
Descripción
2-Octenylsuccinic Anhydride is an organic compound with the empirical formula C12H18O3. It is commonly used as an esterification agent for modifying starches and other polymers. This compound is known for its amphiphilic properties, which means it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) groups. This unique characteristic makes it valuable in various industrial applications, including food, pharmaceuticals, and cosmetics .
Análisis Bioquímico
Biochemical Properties
2-Octenylsuccinic Anhydride plays a significant role in biochemical reactions, particularly in the modification of starches. It interacts with enzymes such as amylases and lipases, which facilitate the esterification process. The compound forms ester bonds with hydroxyl groups on starch molecules, resulting in modified starches with improved emulsifying and stabilizing properties . Additionally, this compound interacts with proteins, forming protein-starch complexes that exhibit enhanced functional properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . The compound also impacts cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby modulating cellular responses . Furthermore, this compound can alter the function of cells by affecting the stability and activity of proteins and enzymes within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, such as proteins and polysaccharides. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve the functional properties of biomolecules . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate and lipid metabolism. It interacts with enzymes such as amylases and lipases, which facilitate the breakdown and modification of polysaccharides and lipids . The compound can also affect metabolic flux by altering the activity of key enzymes in these pathways . These interactions result in changes in metabolite levels and overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and activity within cells, affecting its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules to modulate their activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octenylsuccinic Anhydride typically involves the esterification of starch with octenylsuccinic anhydride. This process is carried out in an aqueous slurry system under mild alkaline conditions. The reaction introduces octenylsuccinic groups to the starch, resulting in a derivative that is amphiphilic .
Industrial Production Methods: In industrial settings, the production of this compound-modified starches involves the use of high-amylose starches, which are esterified with octenylsuccinic anhydride. The process is optimized to achieve a high degree of substitution, enhancing the functional properties of the starch .
Análisis De Reacciones Químicas
Types of Reactions: 2-Octenylsuccinic Anhydride primarily undergoes esterification reactions. It reacts with hydroxyl groups present in starch molecules, introducing hydrophobic groups onto the starch molecules.
Common Reagents and Conditions: The esterification process typically involves the use of mild alkaline conditions and an aqueous slurry system. Common reagents include octenylsuccinic anhydride and high-amylose starch .
Major Products Formed: The major product formed from the esterification reaction is octenylsuccinic anhydride-modified starch, which exhibits enhanced emulsifying stability, increased pasting viscosity, and improved functional properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Octenylsuccinic Anhydride involves the esterification of hydroxyl groups present in starch molecules. This process introduces hydrophobic groups onto the starch molecules, transforming the starch into an amphiphilic derivative. The amphiphilic nature of the modified starch enhances its emulsifying stability and functional properties.
Comparación Con Compuestos Similares
2-Octenylsuccinic Anhydride can be compared with other similar compounds such as:
2-Dodecen-1-ylsuccinic Anhydride: Similar to this compound, this compound is used as an esterification agent for modifying starches and other polymers.
2-Octadecylsuccinic Anhydride: This compound is also used for modifying starches and has similar amphiphilic properties.
Succinic Anhydride: While not containing the octenyl group, succinic anhydride is another esterification agent used for modifying polymers.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as an emulsifier and stabilizer in various applications .
Propiedades
IUPAC Name |
3-[(E)-oct-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42482-06-4, 81949-84-0 | |
| Record name | 2-Octenylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenylsuccinic anhydride, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 12 °C | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Octenylsuccinic Anhydride interact with its target materials and what are the downstream effects?
A: this compound (2-OSA) primarily interacts with hydroxyl groups present in its target materials, such as starch or xylan. This interaction results in the formation of ester linkages between 2-OSA and the target molecule. [, , ] This modification introduces hydrophobic carbon chains into the material's structure, leading to significant changes in its properties. [, ]
Q2: How does the modification with this compound affect the material properties and what are the resulting applications?
A2: Modifying materials like starch and xylan with 2-OSA significantly improves their properties:
- Enhanced Hydrophobicity: The introduction of hydrophobic octenyl chains makes the materials less water-sensitive. [, ]
- Improved Film Formation: 2-OSA modification enhances the film-forming ability of materials like xylan, making them smoother and more flexible. []
- Increased Adhesion: Amphiphilic starch with both phosphate and octenylsuccinate substituents demonstrated stronger adhesion to polyester and cotton fibers. [, ]
Q3: How does the degree of substitution of this compound affect the properties of the modified material?
A: Research indicates that the degree of substitution (DS) of 2-OSA plays a crucial role in determining the final properties of the modified material. For instance, in amphiphilic starch, a higher DS of phosphate, while enhancing properties like viscosity and biodegradability, can negatively impact adhesion to hydrophobic fibers due to increased hydrophilicity. [] This highlights the importance of optimizing the DS to achieve the desired balance of properties for specific applications.
Q4: What are the environmental considerations related to the use and disposal of this compound modified materials?
A: While the research highlights the biodegradability of 2-OSA modified starch [], comprehensive studies on the environmental impact and degradation pathways of these materials are necessary. Further research should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)












